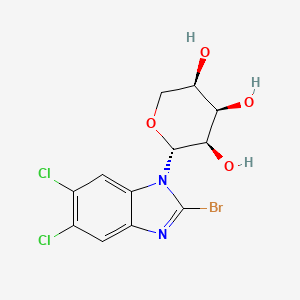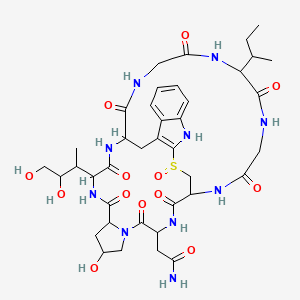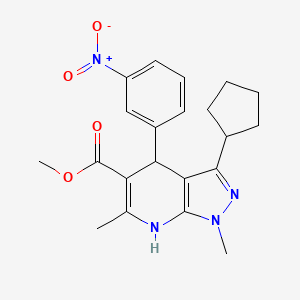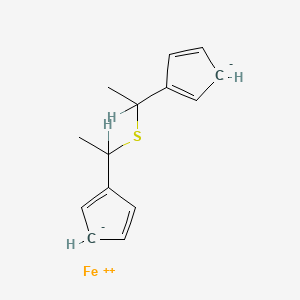
1,4-Butanediammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-butanediammonium is an alkane-alpha,omega-diammonium(2+) that is the dication of putrescine (1,4-butanediamine) arising from protonation of both primary amino groups; major species at pH 7.3. It has a role as a human metabolite and a fundamental metabolite. It is a conjugate acid of a putrescine.
Aplicaciones Científicas De Investigación
1. Gas-Phase Chemistry and Reactivity
1,4-Butanediammonium forms a unique complex with cucurbit[6]uril, which exhibits distinctive gas-phase dissociation and reactivity observed through electrospray ionization Fourier transform mass spectrometry. This complex showcases challenging fragmentation behavior and specific reactivity towards tert-butylamine, differing significantly from nonrotaxane analogues (Zhang et al., 2003).
2. Enhancement of Solar Cell Efficiency and Stability
The application of 1,4-butanediammonium diiodide in perovskite solar cells leads to improved photovoltaic efficiency and environmental stability. Its introduction can passivate surface defects, enhance charge extraction and transport, and improve water-resistance due to the hydrophobic characteristics of 1,4-butanediammonium cations, thereby yielding solar cells with an energy conversion efficiency of 20.32% and enhanced long-term stability (Wang et al., 2021).
3. Structural Insights from Crystal Studies
The crystal structure of butane-1,4-diammonium dibromide and related compounds provides insights into ionic–inorganic layering and hydrogen bonding, which are critical for understanding material properties and potential applications in various fields, including catalysis and materials science (Blerk & Kruger, 2007).
4. Bio-based Production of 1,4-Butanediol
Escherichia coli has been engineered for the direct production of 1,4-butanediol (BDO), a valuable chemical for polymer manufacturing. This bioprocess offers a renewable alternative to traditional petrochemical routes, demonstrating the potential of metabolic engineering in sustainable chemical production (Yim et al., 2011).
5. Advanced Photovoltaic Materials
Diammonium-cesium lead halide perovskites with 1,4-butanediammonium show promise for enhancing the efficiency and stability of perovskite solar cells. These materials can form unique heterostructures with improved charge separation and transport, leading to solar cells with notable power conversion efficiencies and stability under light and thermal stress (Zhou et al., 2020).
Propiedades
Nombre del producto |
1,4-Butanediammonium |
|---|---|
Fórmula molecular |
C4H14N2+2 |
Peso molecular |
90.17 g/mol |
Nombre IUPAC |
4-azaniumylbutylazanium |
InChI |
InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/p+2 |
Clave InChI |
KIDHWZJUCRJVML-UHFFFAOYSA-P |
SMILES |
C(CC[NH3+])C[NH3+] |
SMILES canónico |
C(CC[NH3+])C[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol](/img/structure/B1226829.png)
![4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B1226830.png)
![2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate](/img/structure/B1226832.png)
![3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid](/img/structure/B1226837.png)
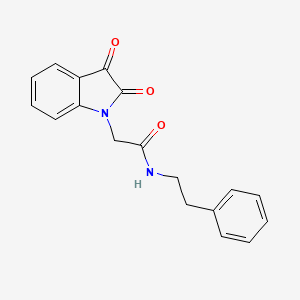
![4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B1226840.png)
![[[2-[(4,5-dimethyl-2-thiazolyl)amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester](/img/structure/B1226842.png)
![N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226843.png)
![N-(3,4-dimethylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1226844.png)
